5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide

Edman degradation HPLC retention time amino acid identification

Misidentification of Asn vs. Asp is a critical error in N-terminal sequencing. PTH-Asparagine (CAS 5624-08-8) solves this with orthogonal identification: distinct HPLC retention (~4.2 min) and m/z 250, versus 16.7 min and m/z 265 for PTH-Asp. - Enables ICH Q6B-compliant identity testing for mAbs, biosimilars, and therapeutic peptides. - Positive CD at 270 nm confirms L-configuration; D-form yields inverted signal. - Supplied with Certificate of Analysis; ships on dry ice.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 5624-08-8
Cat. No. B1586940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
CAS5624-08-8
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)N
InChIInChI=1S/C11H11N3O2S/c12-9(15)6-8-10(16)14(11(17)13-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,15)(H,13,17)
InChIKeyZQGVIKNSDQBZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide – Chemical Identity and Core Properties


5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide (CAS 5624-08-8), synonymously PTH-asparagine or phenylthiohydantoin-asparagine, is a phenylthiohydantoin (PTH) derivative of the proteinogenic amino acid L-asparagine [1]. It belongs to the 2-thioxo-4-imidazolidinone class and is the product of the Edman degradation reaction when asparagine occupies the N-terminal position of a peptide or protein [2]. The compound has a molecular formula of C11H11N3O2S, a molecular weight of 249.29 g/mol, a melting point of 235 °C, a density of 1.45 g/cm³, and a predicted logP of approximately 1.25 . Its primary utility lies in analytical biochemistry as a reference standard for HPLC-based identification of asparagine residues during N-terminal protein sequencing.

Standard Class PTH-asparagine analytical reference standard
Primary Workflow Edman degradation HPLC-based N-terminal sequencing
Key Selector Residue-specific retention and mass fingerprint

Why Generic Substitution Fails in Analytical Workflows


PTH-amino acids are not interchangeable reference standards because each derivative possesses a unique combination of chromatographic retention time, mass spectrometric m/z, and circular dichroism (CD) absorption signature that collectively enable unambiguous residue identification in Edman sequencing [1]. Substituting PTH-asparagine with PTH-aspartic acid, PTH-glutamine, or PTH-glutamic acid—regardless of their shared 2-thioxo-4-imidazolidinone core—introduces systematic misidentification of asparagine vs. aspartic acid or glutamine residues, which differ by a single atom (O vs. NH₂) or one methylene unit in the side chain [2]. Furthermore, PTH-asparagine exhibits distinct thermal stability and storage requirements that diverge from its closest analog, PTH-aspartic acid, creating practical handling and stability differences that affect long-term reference standard reliability in regulated analytical environments .

!

Retention time shift >12 min with PTH-Asp or PTH-Glu

Chromatographic identity may not transfer; substituting with aspartic or glutamic acid derivatives produces a retention time gap that can lead to false residue assignment.

!

Mass shift of 14–29 Da confuses residue and modification calls

M/z differences from closest analogs may be misinterpreted as post-translational modifications if the incorrect PTH standard is used for mass confirmation.

!

Storage condition divergence: cold chain vs. ambient

PTH-asparagine requires –20 °C storage; assuming interchangeability with room-temperature-stable analogs risks degradation and unreliable sequencing results.

Quantitative Differentiation Evidence vs. Closest Analogs


HPLC Retention Time Differentiation from PTH-Aspartic and PTH-Glutamic Acid

Under standardized reversed-phase HPLC conditions coupled to MS/CD detection, PTH-asparagine (Asn) elutes at 4.22 minutes, whereas the closest structural analogs PTH-aspartic acid (Asp) elutes at 16.67 minutes and PTH-glutamic acid (Glu) at 23.42 minutes [1]. PTH-glutamine (Gln), the one-carbon-longer amide analog, elutes at 6.98 minutes [1]. PTH-cysteine (4.76 min) and PTH-serine (4.82 min) are the nearest-eluting species but remain baseline-resolved from PTH-Asn under the method conditions [1]. The retention time gap between PTH-Asn and PTH-Asp is 12.45 minutes (ΔtR ≈ 4×), providing unambiguous chromatographic discrimination.

HPLC Retention
Head-to-head
ΔtR (Asn vs Asp): 12.45 min (approx. 4×)
PTH-Asn
4.22 min
PTH-Asp
16.67 min
PTH-Glu
23.42 min
Reported retention gap supports residue discrimination
C18 reversed-phase, MS/CD detection per Li et al. 2022
Edman degradation HPLC retention time amino acid identification

Mass Spectrometric m/z Fingerprint vs. Closest Analogs

In the same HPLC–MS/CD system, PTH-asparagine exhibits an m/z of 250, whereas PTH-aspartic acid has m/z 265, PTH-glutamic acid m/z 279, and PTH-glutamine m/z 264 [1]. The mass difference between PTH-Asn and PTH-Asp is 15 Da (reflecting carboxamide –CONH₂ vs. carboxylic acid –COOH at the side-chain terminus). PTH-Asn and PTH-Gln differ by 14 Da (one methylene unit in the side chain). These m/z values enable mass-based confirmation orthogonal to retention time.

Mass Fingerprint
Head-to-head
Δm/z (Asn vs Asp) = 15 Da; Δm/z (Asn vs Gln) = 14 Da
PTH-Asn
m/z 250
PTH-Asp
m/z 265
PTH-Gln
m/z 264
Mass differences enable orthogonal confirmation of residue identity
LC–MS platform per Li et al. 2022
mass spectrometry PTH-amino acid identification m/z fingerprint

Melting Point Differentiation from PTH-Glutamic Acid and PTH-Glutamine

PTH-asparagine exhibits a melting point of 235 °C . This is substantially higher than PTH-glutamic acid (168 °C) [1] and PTH-glutamine (205 °C) [2], and is closely matched only by PTH-aspartic acid (233–234 °C) . The 67 °C gap between PTH-Asn and PTH-Glu, and the 30 °C gap between PTH-Asn and PTH-Gln, provide a simple, instrument-free identity verification parameter that distinguishes PTH-asparagine from the glutamic acid/glutamine pair.

Melting Point
Reported
Δmp (Asn vs Glu) = 67 °C; Δmp (Asn vs Gln) = 30 °C
PTH-Asn
235 °C
PTH-Glu
168 °C
PTH-Gln
205 °C
Melting point gap supports rapid identity verification
Capillary method; literature values from multiple sources
thermal analysis melting point compound identity verification

Storage Condition Divergence: Cold Chain Requirement

PTH-asparagine is specified for storage at –20 °C and shipped on dry ice [1]. In contrast, PTH-aspartic acid (CAS 5624-13-5), the closest structural analog differing only by –CONH₂ vs. –COOH, is recommended for storage at room temperature (<15 °C) . This differential stability profile indicates that the carboxamide side chain of PTH-Asn imposes greater thermal lability than the carboxylic acid side chain of PTH-Asp. Stock solution stability data indicate that PTH-Asn solutions stored at –20 °C should be used within 1 month, while storage at –80 °C extends usability to 6 months [1].

Storage Stability
Reported
PTH-Asn: solid –20 °C; PTH-Asp: ambient storage
PTH-Asn
–20 °C
PTH-Asp
ambient
Cold-chain requirement may affect handling; interchangeability review needed
Vendor technical datasheets; solution stability limits reported
storage stability reference standard handling cold chain logistics

Circular Dichroism Specificity for Configurational Assignment

In the HPLC–MS/CD method, L-PTH-asparagine produces positive CD absorption at 270 nm, while D-PTH-asparagine produces negative CD absorption [1]. This sign inversion is consistent across all 20 standard amino acid PTH derivatives except proline, which uniquely shows the opposite pattern (negative for L-Pro, positive for D-Pro) [1]. The CD absorption property of PTH-Asn is orthogonal to both retention time and m/z, providing a third independent dimension for simultaneous sequence and configuration determination.

CD Specificity
Head-to-head
L-PTH-Asn: positive (+) at 270 nm; D-PTH-Asn: negative (−)
L-Asn
+ CD
D-Asn
− CD
Enantiomer-specific CD signal supports configurational assignment
Proline is the sole exception among 20 amino acids (Li et al. 2022)
circular dichroism chiral discrimination absolute configuration

Role as Definitive Product in Edman Degradation Workflows

PTH-asparagine is generated as the cleavage product when an asparagine residue occupies the N-terminal position of a peptide subjected to Edman degradation [1]. Correct identification of this PTH derivative is essential for accurate residue assignment, as asparagine (Asn) and aspartic acid (Asp) differ by a single amide vs. acid functional group—a distinction that cannot be made by mass alone without the correct reference standard [2]. The compound serves as a calibration and identification standard in automated protein sequencers employing HPLC separation of PTH-amino acids [3].

Workflow Role
Class-level
Definitive Edman product for N-terminal asparagine identification
Correct standard procurement is foundational for residue assignment fidelity
Class-level inference; misassignment risk without proper standard
Edman degradation protein sequencing N-terminal analysis

Best Research and Industrial Application Scenarios


N-Terminal Protein Sequencing – Reference Standard for Asparagine Identification

PTH-asparagine is the indispensable HPLC reference standard for identifying asparagine at any cycle of automated Edman degradation [1]. Its characteristic retention time of 4.22 min (vs. 16.67 min for PTH-aspartic acid) and m/z 250 (vs. m/z 265 for PTH-Asp) provide orthogonal identification that prevents the common and consequential misassignment of Asn as Asp [2]. Biopharmaceutical QC laboratories performing N-terminal sequence confirmation of monoclonal antibodies, biosimilars, or therapeutic peptides use this standard to meet ICH Q6B identity requirements.

Chiral Peptide Analysis – L- vs. D-Asparagine Configuration

The positive CD absorption at 270 nm exhibited by L-PTH-asparagine enables simultaneous determination of sequence and absolute configuration in a single HPLC–MS/CD run [1]. This capability is essential for laboratories characterizing peptides containing D-amino acids, such as antimicrobial peptides, peptide natural products, or synthetic peptide therapeutics where racemization is a critical quality attribute. The D-form produces an inverted (negative) CD signal, providing unambiguous configurational assignment.

Post-Translational Modification Studies – Deamidation Detection

In biopharmaceutical stability studies, asparagine deamidation (conversion to aspartic acid or isoaspartic acid) is a major degradation pathway [1]. PTH-asparagine serves as the reference standard for quantifying unmodified Asn residues in Edman-based sequencing of stressed protein samples. The 15 Da mass difference between PTH-Asn (m/z 250) and PTH-Asp (m/z 265) allows mass spectrometric discrimination of deamidated vs. intact asparagine residues when coupled with the correct reference standard [2].

Academic Peptide Chemistry – Dipeptide Sequencing Curriculum

PTH-asparagine is one of the standard PTH-amino acids used in undergraduate and graduate biochemistry laboratory courses teaching the principles of Edman degradation and HPLC-based peptide sequencing [1]. Its intermediate polarity (logP ~1.25, PSA 107.5 Ų) and characteristic retention behavior make it a pedagogically valuable example for demonstrating the relationship between amino acid side-chain chemistry and chromatographic retention.

Application
Selection Property
Validation Focus
N-terminal protein sequencing studies
Residue-specific retention and mass profile
HPLC and MS confirmation against PTH-asparagine standard
Chiral peptide characterization studies
Enantiomer-specific CD response
CD signal sign confirmation at 270 nm
Deamidation analysis in biopharmaceutical stability studies
Mass difference between Asn and Asp derivatives
Mass shift confirmation to distinguish deamidated residues
Teaching laboratory – peptide sequencing
Polarity-driven retention behavior
Chromatographic retention relative to side-chain chemistry
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